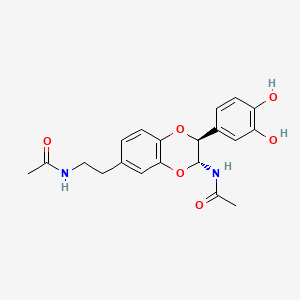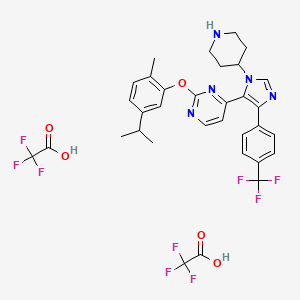
iBRD4-BD1 (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iBRD4-BD1 (diTFA) is a selective inhibitor of the first bromodomain of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . iBRD4-BD1 (diTFA) has shown promise as a therapeutic agent for diseases such as cancer and inflammation due to its ability to inhibit BRD4’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iBRD4-BD1 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of iBRD4-BD1 (diTFA) involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may also involve purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
iBRD4-BD1 (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
iBRD4-BD1 (diTFA) has a wide range of scientific research applications, including:
Mechanism of Action
iBRD4-BD1 (diTFA) exerts its effects by selectively binding to the first bromodomain of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby inhibiting its role in gene regulation. The inhibition of BRD4 activity leads to the downregulation of target genes involved in disease processes such as cancer and inflammation .
Comparison with Similar Compounds
iBRD4-BD1 (diTFA) is unique in its high selectivity for the first bromodomain of BRD4 compared to other bromodomain inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with broad activity against multiple bromodomains.
OTX015: Another BET inhibitor with activity against BRD2, BRD3, and BRD4.
I-BET762: A selective inhibitor of BET bromodomains with therapeutic potential in cancer and inflammation .
iBRD4-BD1 (diTFA) stands out due to its high selectivity for BRD4-BD1, making it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies .
Properties
Molecular Formula |
C33H32F9N5O5 |
|---|---|
Molecular Weight |
749.6 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7) |
InChI Key |
GUUBIJTYNCEMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



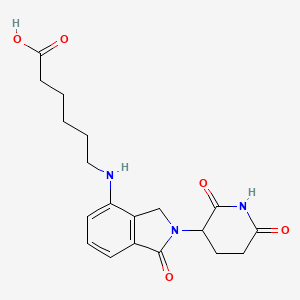

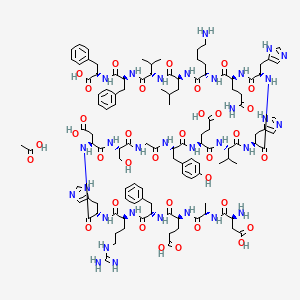


![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
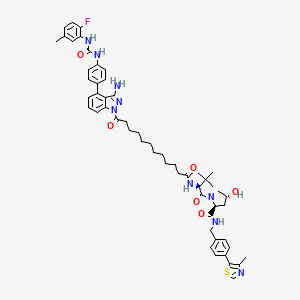

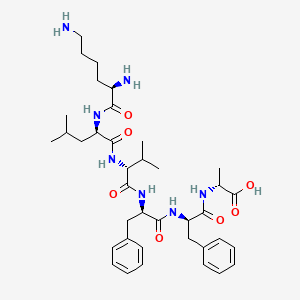

![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
